N-butyl-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a butyl group at the nitrogen atom, and two methyl groups at positions 1 and 4 of the pyrazole ring. The amine group is located at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of 4-chloro-3,5-dinitropyrazole with N,N-dimethylformamide at elevated temperatures can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts such as Amberlyst-70 can enhance the efficiency of the reaction while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
Scientific Research Applications
N-butyl-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-pyrazol-5-amine: Lacks the butyl group, resulting in different reactivity and applications.
N-butyl-1H-pyrazol-5-amine: Lacks the methyl groups, affecting its chemical properties and biological activity.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups, making it more reactive in certain chemical reactions.
Uniqueness
N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-butyl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-11-12(9)3/h7,10H,4-6H2,1-3H3 |
InChI Key |
IWQIAFNOEDKCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=NN1C)C |
Origin of Product |
United States |
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